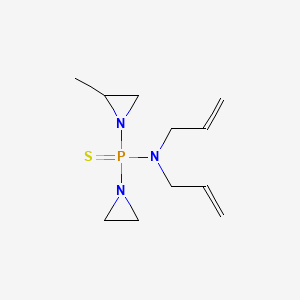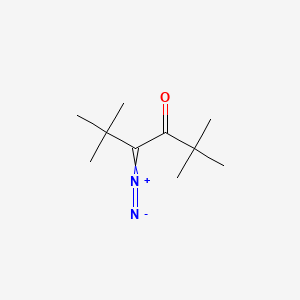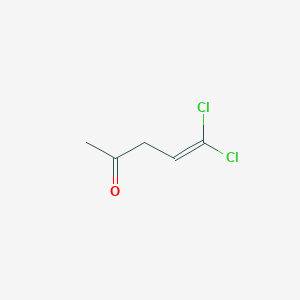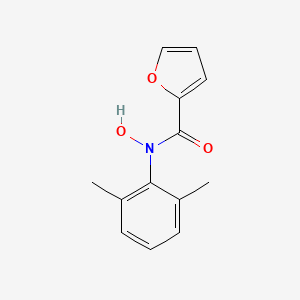![molecular formula C13H20Cl2Si B14659640 Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane CAS No. 49853-97-6](/img/structure/B14659640.png)
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a butyl chain and a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane typically involves a multi-step process. One common method starts with the chloromethylation of a phenyl ring, followed by the attachment of a butyl chain through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and subsequent reactions in specialized reactors. The process requires precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity. Catalysts and solvents are often used to optimize the reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The phenyl ring and butyl chain can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. Reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The phenyl ring and butyl chain can participate in various reactions, depending on the conditions. The dimethylsilane group imparts stability and specific reactivity to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethylphenylsilane: Lacks the butyl chain, resulting in different reactivity and applications.
Butylphenylsilane: Does not have the chloromethyl group, affecting its chemical behavior.
Dimethylphenylsilane: Similar structure but without the chloromethyl and butyl groups.
Uniqueness
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
49853-97-6 |
|---|---|
Fórmula molecular |
C13H20Cl2Si |
Peso molecular |
275.29 g/mol |
Nombre IUPAC |
chloro-[4-[4-(chloromethyl)phenyl]butyl]-dimethylsilane |
InChI |
InChI=1S/C13H20Cl2Si/c1-16(2,15)10-4-3-5-12-6-8-13(11-14)9-7-12/h6-9H,3-5,10-11H2,1-2H3 |
Clave InChI |
WTGPDELKGDMNEH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCCC1=CC=C(C=C1)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)



![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)


![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)





